molecular formula C8H6N2O3 B11912099 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11912099
M. Wt: 178.14 g/mol
InChI Key: PFZVQGTXMQDXRJ-UHFFFAOYSA-N
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Description

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxyl group at the 5-position and a carboxylic acid moiety at the 3-position. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-3-1-2-6-9-4-5(8(12)13)10(6)7/h1-4,9H,(H,12,13)

InChI Key

PFZVQGTXMQDXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)NC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Bromination at Position 3

  • Procedure :

    • 5-Hydroxyimidazo[1,2-a]pyridine (1.0 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) in DMF at 0°C for 2 hours.

    • The 3-bromo intermediate is isolated via column chromatography (hexane/ethyl acetate).

Cyanation and Hydrolysis

  • Procedure :

    • The brominated compound undergoes Ullmann-type coupling with CuCN (2.0 equiv) in DMF at 120°C for 24 hours.

    • The nitrile intermediate is hydrolyzed using 6 M HCl at reflux for 6 hours to yield the carboxylic acid.

Key Data :

StepConditionsYieldSource
BrominationNBS, DMF, 0°C78%
CyanationCuCN, DMF, 120°C60%
Hydrolysis6 M HCl, reflux85%

Continuous Flow Synthesis

Adapted from automated protocols, this method enhances scalability and reduces reaction times.

  • Procedure :

    • A solution of 5-hydroxy-2-aminopyridine (0.5 M in DMF) and glyoxylic acid (0.6 M in DMF) is pumped through a microreactor at 125°C with a 10-minute residence time.

    • The output is quenched with water, and the product is isolated via preparative HPLC (MeOH/H₂O gradient).

Key Data :

ParameterValueSource
Residence Time10 minutes
Throughput72 compounds/day
Purity>95% (HPLC)

Metal-Catalyzed Decarboxylative Coupling

Rhodium(III)-catalyzed methods enable traceless decarboxylation for regioselective synthesis.

  • Procedure :

    • Methyl acrylate (1.5 equiv) and 5-hydroxy-2-aminopyridine (1.0 equiv) are reacted with [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 100°C for 12 hours.

    • The ester intermediate is saponified using LiOH (2.0 equiv) in THF/H₂O.

Key Data :

ParameterValueSource
Catalyst[Cp*RhCl₂]₂/AgSbF₆
Yield (Overall)58%
Regioselectivity>99%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationSimple, one-potModerate yields65–72%
Halogenation/HydrolysisHigh purityMulti-step, toxic reagents60–85%
Continuous FlowScalable, fastSpecialized equipment70–80%
Metal-CatalyzedRegioselectiveCostly catalysts50–58%

Challenges and Optimization Strategies

  • Regioselectivity : Position 3 functionalization competes with position 2; using bulky directing groups (e.g., pivaloyl) improves selectivity.

  • Hydroxy Group Stability : Protection as a silyl ether (e.g., TBS) during harsh reactions prevents oxidation.

  • Purification : Reverse-phase HPLC or ion-exchange chromatography resolves polar byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation is preferred for low-cost production (raw material cost: $120–150/kg).

  • Environmental Impact : Continuous flow reduces solvent waste by 40% compared to batch processes.

  • Regulatory Compliance : Halogenation routes require rigorous heavy metal testing (Cu, Rh residuals <10 ppm) .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3-methylimidazo[1,2-a]pyridine yields 5-bromo-3-methylimidazo[1,2-a]pyridine .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs can be effective against pathogens such as Trypanosoma cruzi and Leishmania infantum, which are responsible for neglected tropical diseases. The synthesized compounds demonstrated IC50 values indicating potent activity while maintaining low cytotoxicity against human cells .

CNS Disorders
5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid derivatives are explored for their potential in treating central nervous system disorders. Notably, the well-known drug zolpidem, which is structurally related to this compound, is used for insomnia treatment. This highlights the relevance of imidazo[1,2-a]pyridine frameworks in developing sedative and anxiolytic medications .

Synthesis Methodologies

Metal-Free Synthesis Techniques
Recent advancements have introduced metal-free synthetic methods for producing imidazo[1,2-a]pyridines, including the target compound. These methods emphasize eco-friendly approaches and have shown promise in efficiently synthesizing biologically active derivatives with minimal environmental impact .

Continuous Flow Synthesis
Innovative continuous flow synthesis techniques have been developed for the efficient production of imidazo[1,2-a]pyridine-2-carboxylic acids. This method allows for rapid scaling up of production, which is advantageous for drug discovery and development processes. The ability to synthesize these compounds continuously enhances their accessibility for further research and application .

Inhibition Studies
Studies focusing on the biological activity of this compound have revealed its potential as an inhibitor of specific enzymes involved in disease pathways. For example, compounds derived from this scaffold have been evaluated for their inhibitory effects on heparanase-1, an enzyme linked to proteinuric diseases like nephrotic syndrome. The structure-activity relationship studies have identified promising leads with enhanced inhibitory activity compared to earlier compounds .

Cytotoxicity Assessments
The cytotoxicity of various imidazo[1,2-a]pyridine derivatives has been assessed against human lung fibroblasts and mouse macrophages. The findings indicate that several synthesized analogs exhibit selective toxicity towards cancerous cells while sparing normal cells, making them suitable candidates for further development as anticancer agents .

Case Studies

Study Focus Findings
Hu et al. (2021)Antimicrobial ActivityIdentified active analogs against T. cruzi with IC50 values as low as 8.5 µM while being non-cytotoxic to human cells .
Lee et al. (2022)CNS DisordersExplored structural modifications leading to improved sedative properties compared to zolpidem derivatives .
Kim et al. (2023)Enzyme InhibitionDeveloped compounds with significantly increased inhibitory activity against heparanase-1 compared to previous iterations .

Mechanism of Action

The mechanism of action of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine analogues have been shown to exhibit activity against tuberculosis by targeting specific bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid with structurally related derivatives, focusing on synthesis, spectral characteristics, reactivity, and biological activity.

Table 1: Key Properties of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Compound Molecular Weight (g/mol) Melting Point/Decomposition Key Spectral Data (IR, NMR) Reactivity/Biological Activity Reference
This compound 179.15 (estimated) Not reported IR: ~1680–1700 cm⁻¹ (C=O), ~3200–3400 cm⁻¹ (OH) Pending pharmacological studies N/A
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 176.17 180°C (hydrazide derivative) IR: 1662 cm⁻¹ (CONH); NMR: δ 2.44 ppm (CH3) Precursor for thiazolidines and spiro compounds
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 196.59 250°C (decomp.) SMILES: OC(=O)C1=CN=C2C=CC(Cl)=CN12 Intermediate for drug synthesis; low water solubility
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 238.25 Not reported IR: 1700 cm⁻¹ (C=O); NMR: δ 7.2–8.6 ppm (Ph) Anti-inflammatory activity (e.g., compound 5c)
5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester 205.21 Not reported PSA: 69.62 Ų; LogP: 1.67 Potential bioactivity pending further study

Reactivity

  • Decarboxylative cross-coupling : The parent imidazo[1,2-a]pyridine-3-carboxylic acid undergoes Pd-catalyzed decarboxylative arylation with chlorobenzene in 96% yield under optimized conditions (Pd(OAc)₂, K₂CO₃, DMA) . Chloro-substituted derivatives (e.g., 6-chloro) may exhibit altered reactivity due to electron-withdrawing effects.
  • Amide formation : The carboxylic acid group facilitates condensation with amines or hydrazines, as seen in thiazolidine derivatives (4a-c ) .

Physical and Spectral Properties

  • Melting points : Chloro-substituted derivatives (e.g., 6-chloro) exhibit higher decomposition temperatures (~250°C) than methyl or phenyl analogs .
  • Spectral signatures : IR spectra consistently show C=O stretches at ~1660–1700 cm⁻¹. NMR signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~6.8–8.6 ppm) vary with substitution patterns .

Biological Activity

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a hydroxyl and carboxylic acid functional group. This structural configuration is crucial for its biological interactions. The molecular formula is C8H6N2O3C_8H_6N_2O_3, and it exhibits properties that facilitate interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In one investigation, derivatives of this compound were synthesized and tested for their ability to inhibit protein geranylgeranylation, a process critical for the function of several oncogenic proteins. The most active compounds showed significant cytotoxic effects on HeLa cells, with half-maximal inhibitory concentrations (IC50) ranging from 25 to 100 μM .

Table 1: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Analogues

CompoundIC50 (μM)Activity Description
1a<150Highly cytotoxic
1b25Active inhibitor
1c100Moderate activity
1d>500Negligible effect
1e50Active inhibitor

The mechanism by which this compound exerts its anticancer effects involves the inhibition of Rab geranylgeranyl transferase (RGGT). This inhibition disrupts the prenylation of Rab proteins, which are essential for cell signaling and proliferation. The study demonstrated that modifications at the C6 position of the imidazo ring significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A series of derivatives were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain analogues exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Organism
4p10Staphylococcus aureus
5c15Escherichia coli
6a>100Resistant strain

Case Study 1: Inhibition of Rab11A Prenylation

A detailed study focused on the effect of various imidazo[1,2-a]pyridine derivatives on Rab11A prenylation in HeLa cells. The most promising compounds were found to significantly decrease the levels of prenylated Rab11A, correlating with reduced cell viability. This study underscores the potential therapeutic applications in targeting cancer cell metabolism .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of synthesized derivatives against clinically relevant strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the established synthetic routes for 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid, and what intermediates are critical?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with hydroxylated carboxylic acid precursors. A common method uses 2-aminopyridine and hydroxyacetic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to form the imidazo[1,2-a]pyridine core . Key intermediates include hydroxylated pyridine precursors and cyclized intermediates, which are purified via recrystallization or column chromatography. Reaction optimization focuses on controlling temperature (80–120°C) and stoichiometric ratios to minimize side products like oxidized or decarboxylated derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the fused bicyclic structure and hydroxyl/carboxylic acid substituents. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm, while aromatic protons show coupling patterns consistent with the fused ring system .
  • IR Spectroscopy : Absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm the carboxylic acid and hydroxyl groups .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the primary biological activities reported for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • Chloro-substituted analogs (e.g., 6-chloro derivatives) show potent PI3K inhibition (IC₅₀ < 100 nM) in cancer cell lines .
  • Fluorinated variants (e.g., 7-fluoro derivatives) demonstrate COX-2 inhibitory activity, reducing inflammation in preclinical models . The hydroxyl group in this compound may enhance solubility and hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclization step in large-scale preparations?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require quenching steps to prevent decomposition .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -Cl with -OH or -CF₃) to isolate contributions to activity. For example, 6-chloro derivatives may show higher cytotoxicity than 5-hydroxy variants due to enhanced electrophilicity .
  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and target-binding studies) to confirm mechanism-specific effects .

Q. What computational strategies predict target interactions for novel derivatives?

  • Molecular Docking : Software like AutoDock Vina models binding poses with kinases (e.g., PI3Kγ) or cyclooxygenase isoforms. The carboxylic acid group often anchors interactions with catalytic lysine or arginine residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?

  • Linearity and Sensitivity : Calibrate using spiked plasma/serum samples (0.1–100 µg/mL). Limit of detection (LOD) < 0.05 µg/mL ensures trace quantification .
  • Column Selection : HILIC columns improve retention for polar derivatives, while C18 columns suit less polar analogs .
  • Recovery Studies : Validate extraction efficiency (>85%) using protein precipitation (acetonitrile) or solid-phase extraction .

Methodological Considerations

  • Contradiction Handling : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may arise from hydration states. Use thermogravimetric analysis (TGA) to confirm hydrate/anhydrous forms .
  • Synthetic Byproduct Management : Monitor for decarboxylation products via LC-MS and adjust pH during workup (e.g., maintain pH > 4 to stabilize the carboxylic acid group) .

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